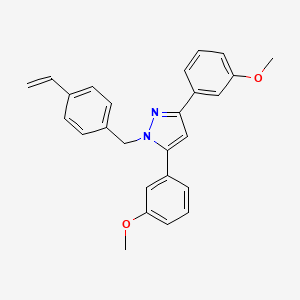![molecular formula C19H13F4N3O2S B14927582 2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14927582.png)
2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound characterized by the presence of fluorine atoms and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)-2-pyrimidinylthiol with 4-(trifluoromethoxy)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)phenyl]acetamide
- 2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(methoxy)phenyl]acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide imparts unique electronic properties, making it distinct from similar compounds. This group enhances the compound’s stability and reactivity, contributing to its diverse applications in research and industry.
Properties
Molecular Formula |
C19H13F4N3O2S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H13F4N3O2S/c20-13-3-1-12(2-4-13)16-9-10-24-18(26-16)29-11-17(27)25-14-5-7-15(8-6-14)28-19(21,22)23/h1-10H,11H2,(H,25,27) |
InChI Key |
BFSLDVMJTCBBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927499.png)
![2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927500.png)

![1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927506.png)
![8,9-Dimethyl-2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927514.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927517.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927535.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B14927552.png)
![N-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927562.png)
![N-(4-ethoxyphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14927564.png)
![N,N-dimethyl-N'-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B14927570.png)


![2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B14927592.png)
